molecular formula C6H5BrClNS B1378408 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine CAS No. 1289214-24-9

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine

Cat. No. B1378408
CAS RN: 1289214-24-9
M. Wt: 238.53 g/mol
InChI Key: UTETYEXLILUPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is an organic compound . It is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuff .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BrClNS . The molecular weight is 236.1 .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized and investigated the properties of compounds related to 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine, focusing on their potential as intermediates in the creation of novel therapeutic agents. For instance, the synthesis of derivatives like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcases the utility of this compound-related compounds in developing agricultural chemicals (Niu Wen-bo, 2011).

Development of Fluorescent Sensors

The compound has been utilized in the development of fluorescent sensors for metal ions. For example, a water-soluble and small molecular weight fluorescent probe for detecting Zn(2+) was developed using a pyridine-pyridone skeleton, indicating its application in the creation of chemical sensors (Masayori Hagimori et al., 2011).

Anticancer and Antitumor Activity

Some studies have explored the anticancer and antitumor activities of compounds synthesized from fragments containing pyridinesulfonamide, highlighting the potential medicinal applications of derivatives. The stereochemistry of such compounds has been shown to influence their activity against PI3Kα kinase, an important target in cancer therapy (Zhixu Zhou et al., 2015).

Synthesis of Heterocyclic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. Researchers have developed methods for synthesizing various heterocyclic structures, demonstrating the versatility of this compound-related compounds in organic synthesis (V. K. Zav’yalova et al., 2009).

Molecular Docking and Computational Studies

The synthesis and molecular docking studies of compounds related to this compound have provided insights into their potential interactions with biological targets. Computational approaches help in understanding the binding modes and efficacy of synthesized compounds, guiding the design of more effective therapeutic agents (Gulraiz Ahmad et al., 2017).

properties

IUPAC Name

3-bromo-5-chloro-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNS/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTETYEXLILUPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.